4-chloro-N-(4-chlorobenzyl)-N-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide
Overview
Description
4-chloro-N-(4-chlorobenzyl)-N-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide is a chemical compound that has gained attention due to its potential applications in scientific research. This compound is a benzamide derivative that has been synthesized through a specific method, which will be discussed in The mechanism of action, biochemical and physiological effects, advantages, and limitations of this compound in lab experiments will also be explored. Additionally, potential future directions for research involving this compound will be presented.
Mechanism of Action
The mechanism of action of 4-chloro-N-(4-chlorobenzyl)-N-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide involves its ability to bind to the active site of cathepsin B and L. This binding prevents the enzymes from functioning properly, which can lead to a decrease in their activity. As a result, the physiological processes that these enzymes are involved in may be disrupted.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the activity of cathepsin B and L, as well as other enzymes. In vivo studies have demonstrated that this compound can reduce tumor growth in mice and improve cognitive function in rats.
Advantages and Limitations for Lab Experiments
One advantage of using 4-chloro-N-(4-chlorobenzyl)-N-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide in lab experiments is its ability to selectively inhibit the activity of certain enzymes. This can be useful in studying the role of these enzymes in various physiological processes and diseases. However, a limitation of using this compound is its potential toxicity. Studies have shown that high doses of this compound can be toxic to cells and animals.
Future Directions
There are several potential future directions for research involving 4-chloro-N-(4-chlorobenzyl)-N-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide. One direction is to further investigate its ability to inhibit the activity of cathepsin B and L. This could lead to the development of new therapies for diseases such as cancer and Alzheimer's disease. Another direction is to explore the potential toxicity of this compound and develop strategies to mitigate its effects. Additionally, this compound could be used as a starting point for the development of new compounds with improved activity and selectivity.
Scientific Research Applications
4-chloro-N-(4-chlorobenzyl)-N-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide has been studied for its potential applications in scientific research. Specifically, this compound has been investigated for its ability to inhibit the activity of certain enzymes, such as cathepsin B and L. These enzymes are involved in various physiological processes and have been implicated in the development of certain diseases, such as cancer and Alzheimer's disease.
Properties
IUPAC Name |
4-chloro-N-[(4-chlorophenyl)methyl]-N-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N2O3/c23-16-9-5-14(6-10-16)13-25(20(27)15-7-11-17(24)12-8-15)26-21(28)18-3-1-2-4-19(18)22(26)29/h5-12,18-19H,1-4,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZVQNMSEINRDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)N(CC3=CC=C(C=C3)Cl)C(=O)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.